2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide
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Overview
Description
2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a benzyl group, and a cyclohexyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclopropyl Group: This step involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Cyclohexyl Group Addition: The cyclohexyl group can be added via a Grignard reaction or a similar organometallic reaction.
Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the amine and the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide, benzyl chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, amines.
Substitution: Substituted benzyl or cyclopropyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-((2S)-2-(benzylamino)cyclohexyl)-3-methylbutanamide: Lacks the cyclopropyl group.
2-Amino-N-((2S)-2-(cyclopropylamino)cyclohexyl)-3-methylbutanamide: Lacks the benzyl group.
2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)-butanamide: Lacks the methyl group on the butanamide.
Uniqueness
The presence of both the benzyl and cyclopropyl groups in 2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)-3-methylbutanamide makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C21H33N3O |
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Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-amino-N-[2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide |
InChI |
InChI=1S/C21H33N3O/c1-15(2)20(22)21(25)23-18-10-6-7-11-19(18)24(17-12-13-17)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-20H,6-7,10-14,22H2,1-2H3,(H,23,25) |
InChI Key |
SHIQZZNATFIIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1N(CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
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